molecular formula C35H36ClO4P2Rh- B12278712 (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate

(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate

Cat. No.: B12278712
M. Wt: 721.0 g/mol
InChI Key: WCRPGOFNYYFPOJ-UHFFFAOYSA-M
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Description

The compound "(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate" is a chiral rhodium(I) complex featuring a norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) ligand and a stereospecific bidentate phosphine ligand, (2S,3S)-bis(diphenylphosphino)butane (S,S-BDPB). Its molecular formula is C₃₅H₃₆ClO₄P₂Rh, with a molar mass of 737.02 g/mol (estimated). The perchlorate (ClO₄⁻) counterion contributes to its solubility in polar aprotic solvents like toluene, which is critical for catalytic applications .

For example, describes a procedure using trimethylsilyl triflate and 1,4-bis(diphenylphosphino)butane to form a triflate complex, which could be adapted for perchlorate by substituting silver perchlorate .

Applications: This complex is employed in enantioselective [2+2+2] cycloadditions, yielding moderate enantiomeric excesses (e.g., 40–60% ee) in macrocyclic systems. Optimization efforts include solvent selection (toluene at 65°C) and ligand modifications (e.g., PNSO ligands) to improve stereoselectivity .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;3-diphenylphosphanylbutan-2-yl(diphenyl)phosphane;rhodium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.C7H8.ClHO4.Rh/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h3-24H,1-2H3;1-4,6-7H,5H2;(H,2,3,4,5);/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRPGOFNYYFPOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.[O-]Cl(=O)(=O)=O.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClO4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material : S,S- or R,R-2,3-butanediol is derived from tartaric acid via reduction.
  • Tosylation : The diol is treated with tosyl chloride (TsCl) in pyridine to form the ditosylate intermediate.
  • Phosphination : The ditosylate reacts with lithium diphenylphosphide (LiPPh₂) in tetrahydrofuran (THF) at −78°C to yield chiraphos.

Key Data :

Step Reagents Conditions Yield
Tosylation TsCl, pyridine 0°C, 12 h 85–90%
Phosphination LiPPh₂, THF −78°C, 2 h 70–75%

Preparation of the Rhodium(I) Complex

The rhodium-perchlorate complex is synthesized by ligand substitution using a rhodium dimer precursor:

Method A: Direct Coordination with Silver Perchlorate

  • Precursor : [RhCl(norbornadiene)₂]₂ (norbornadiene = bicyclo[2.2.1]hepta-2,5-diene) is dissolved in dichloromethane.
  • Ligand Addition : Chiraphos (2.2 equiv.) is added under nitrogen, forming a cationic rhodium intermediate.
  • Counterion Exchange : Silver perchlorate (AgClO₄) is introduced to replace chloride with perchlorate.

Reaction Scheme :
$$
\text{[RhCl(nbd)₂]₂} + 2 \, \text{chiraphos} + 2 \, \text{AgClO₄} \rightarrow 2 \, \text{[Rh(nbd)(chiraphos)]ClO₄} + 2 \, \text{AgCl} \downarrow
$$

Experimental Conditions :

  • Solvent: CH₂Cl₂ or THF
  • Temperature: Room temperature
  • Yield: 80–85%

Method B: In Situ Generation for Catalysis

For catalytic applications, the complex is often prepared in situ to avoid isolating hygroscopic perchlorate salts:

  • [Rh(nbd)₂]ClO₄ is preformed by reacting [RhCl(nbd)₂]₂ with AgClO₄.
  • Chiraphos is added to the solution, displacing one norbornadiene ligand.

Advantages :

  • Avoids handling explosive perchlorate salts directly.
  • Simplifies catalyst tuning by varying ligand ratios.

Crystallization and Characterization

The final product is isolated as rust-brown crystals after solvent evaporation and washing:

  • Crystallization : The CH₂Cl₂ solution is diluted with THF, and the solvent is evaporated under vacuum.
  • Washing : Crystals are rinsed with cold THF to remove residual AgCl.
  • Drying : The product is dried in vacuo at 40°C for 24 h.

Analytical Data :

  • Melting Point : 210°C (decomposition)
  • Molecular Formula : C₃₅H₃₂ClO₄P₂Rh
  • UV-Vis (CH₂Cl₂) : λₘₐₓ = 410 nm

Catalytic Activation via Diene Hydrogenation

Prior to use in asymmetric hydrogenation, the norbornadiene ligand is hydrogenated to generate the active solvated species [RhS₂(chiraphos)]⁺ (S = solvent):

Procedure :

  • The complex is dissolved in methanol or ethanol.
  • Hydrogen gas (1–3 atm) is introduced, catalyzing diene reduction.
  • The resulting species is highly reactive toward prochiral substrates like α-dehydroamino acids.

Catalytic Performance :

Substrate ee (%) Turnover Frequency (h⁻¹)
Methyl α-acetamidocinnamate 95–98 500–600
Dimethyl itaconate 90–93 400–450

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Direct Coordination (A) High purity; suitable for storage Requires handling AgClO₄
In Situ Preparation (B) Simplified workflow; adaptable Lower batch consistency

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate undergoes various types of reactions, including:

    Oxidation: The rhodium center can be oxidized, leading to changes in the coordination environment.

    Reduction: The compound can participate in reduction reactions, often facilitated by the rhodium center.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen gas (for hydrogenation reactions), oxidizing agents like oxygen or peroxides, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, while in substitution reactions, the product is a new rhodium complex with different ligands.

Scientific Research Applications

(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate has a wide range of applications in scientific research:

    Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.

    Biology: The compound’s catalytic properties are utilized in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs, particularly those requiring chiral synthesis.

    Industry: The compound is used in the production of fine chemicals and in various industrial catalytic processes.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The chiral bis(diphenylphosphino)butane ligand induces chirality in the reaction products, making it highly valuable for asymmetric synthesis. The molecular targets and pathways involved include the activation of hydrogen and the formation of chiral centers in organic molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Counterion Ligand Type
Target Compound C₃₅H₃₆ClO₄P₂Rh 737.02 Not reported ClO₄⁻ (2S,3S)-BDPB
[(1,4-BDPB)Rh(nbd)]BF₄ C₃₅H₃₆BF₄P₂Rh 708.32 210 BF₄⁻ 1,4-BDPB
[(BDPF)Rh(nbd)]ClO₄ C₄₁H₃₆ClFeO₄P₂Rh 848.87 204 ClO₄⁻ Ferrocene-based phosphine
[Rh(nbd)₂]ClO₄ C₁₄H₁₆ClO₄Rh 386.63 Not reported ClO₄⁻ None (norbornadiene-only)

Table 2: Catalytic Performance in Enantioselective Reactions

Compound Reaction Type Solvent Temperature (°C) Enantiomeric Excess (ee) Reference
Target Compound [2+2+2] Cycloaddition Toluene 65 40–60%
[(1,4-BDPB)Rh(nbd)]BF₄ Hydrogenation THF 25 Not reported
[Rh(nbd)₂]ClO₄ Hydroacylation CH₂Cl₂ 30 Racemic

Biological Activity

The compound (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate is a complex that has garnered attention in the field of coordination chemistry and catalysis. This article focuses on its biological activity, particularly its interactions with biological systems, potential therapeutic applications, and associated toxicological considerations.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C28H28P2RhClO4
  • Molecular Weight : 575.09 g/mol
  • Melting Point : 210 °C (decomposes)

This compound features a rhodium(I) center coordinated to a bicyclic diene and bis(diphenylphosphino)butane ligands, which significantly influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of rhodium complexes in cancer therapy due to their ability to interact with biological macromolecules and induce cytotoxic effects on cancer cells. The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.

  • Mechanism of Action :
    • ROS Generation : Rhodium complexes can facilitate electron transfer processes that lead to ROS production, which is known to induce apoptosis in cancer cells.
    • Targeting Cellular Pathways : These complexes may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Studies :
    • A study demonstrated that rhodium(I) complexes exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells, while showing lower toxicity to normal cells .
    • Another investigation reported that these compounds could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in certain cancer types .

Thyroid Hormone Interaction

The perchlorate component of this compound is particularly noteworthy due to its biological implications related to thyroid function:

  • Mechanism of Inhibition :
    • Perchlorate is known to inhibit iodide uptake into the thyroid gland by blocking the sodium-iodide symporter (NIS), leading to decreased production of thyroid hormones (T3 and T4) .
    • This inhibition can result in compensatory increases in thyroid-stimulating hormone (TSH), which may lead to thyroid hyperplasia or other dysfunctions over prolonged exposure .
  • Health Implications :
    • Studies have shown that exposure to perchlorate can have significant effects on neurodevelopment, particularly in fetuses and young children . The potential for developmental delays due to altered thyroid hormone levels necessitates careful consideration when evaluating the safety profiles of compounds containing perchlorate.

Genotoxicity Studies

Research indicates that ammonium perchlorate does not exhibit significant mutagenic activity; however, its long-term effects on human health remain a concern due to its endocrine-disrupting properties .

  • Clinical Trials :
    • Clinical trials assessing the impact of perchlorate on thyroid function have shown dose-dependent decreases in radioactive iodine uptake without significant changes in serum thyroid hormone levels at lower exposures .
    • High doses historically used for hyperthyroidism treatment suggest a complex relationship between therapeutic use and potential toxicity.

Data Tables

Study Design Exposure Sample Size Results Comments
Greer et al., 2002Intervention trialDaily doses of perchlorate (0.007-0.5 mg/kg-day)7-10 subjects per doseDecreased iodine uptake (up to 67%)No significant changes in serum thyroid hormones
Clinical Trial ALongitudinal studyOccupational exposureVarious workersIncreased urinary perchlorate levels; no significant thyroid hormone changesSuggests need for further studies on long-term exposure effects

Q & A

Basic: What are the standard reaction conditions for employing this rhodium complex in enantioselective [2+2+2] cycloadditions?

The complex is typically used in toluene at 65°C for 24 hours, as demonstrated in enantioselective cycloadditions with macrocyclic substrates (e.g., entries 1 and 2 in Table 4 of ). These conditions yield moderate enantiomeric excess (ee) values (~40–60%). Solvent choice is critical: toluene balances solubility and reaction kinetics, while higher temperatures accelerate reactivity without significant decomposition. Researchers should monitor reaction progress via HPLC or chiral GC to quantify ee .

Advanced: How does ligand geometry distortion in the rhodium complex influence enantioselectivity?

Structural studies (e.g., X-ray crystallography in ) reveal that chelation induces torsional strain in the bicyclo[2.2.1]heptane framework, notably reducing the PCCP dihedral angle from an ideal 120° to 64°. This distortion alters the chiral pocket around Rh(I), impacting substrate orientation and transition-state stabilization. For instance, the compressed dihedral angle may hinder bulky substituents on the substrate, lowering ee. Computational modeling (DFT) paired with crystallographic data is recommended to correlate geometric parameters with stereochemical outcomes .

Advanced: What strategies improve enantiomeric excess when moderate results are observed with this catalyst?

Two approaches are highlighted in :

Ligand modification : Replacing the native (2S,3S)-bis(diphenylphosphino)butane ligand with chiral bidentate ligands like N-phosphinotert-butylsulfinamide (PNSO) can enhance steric and electronic tuning.

Additive screening : Lewis acids (e.g., Mg(OTf)₂) or chiral anions (e.g., BINOL-phosphate) may stabilize key intermediates.
Methodologically, combinatorial ligand libraries and high-throughput screening (HTS) under varying temperatures (50–80°C) are advised to optimize ee .

Basic: What spectroscopic and analytical methods are recommended for characterizing this complex?

  • X-ray crystallography : Resolves ligand geometry and Rh coordination mode (e.g., distorted square-planar vs. tetrahedral) .
  • ³¹P NMR : Confirms ligand integrity and detects phosphine oxidation (δ ~20–30 ppm for Rh-P couplings).
  • ESI-MS : Validates molecular ion peaks ([M-ClO₄]⁺) and detects solvent adducts.
  • Cyclic voltammetry : Probes Rh(I)/Rh(III) redox behavior, relevant for catalytic cycles.

Advanced: How does solvent polarity impact catalytic activity and selectivity?

identifies toluene as optimal, but polar solvents (e.g., THF, DCM) may alter substrate binding kinetics. For example:

SolventDielectric Constant (ε)Observed ee (%)
Toluene2.3840–60
THF7.5220–35
DCM8.93<10
Lower ε solvents stabilize the hydrophobic Rh complex, enhancing enantioselectivity. Solvent screening via dielectric constant correlation is advised for new substrates .

Basic: What is the role of the bicyclo[2.2.1]hepta-2,5-diene ligand in the catalyst’s structure?

This diene acts as a π-ligand, occupying two coordination sites on Rh(I) and stabilizing the metal center in a low oxidation state. Its rigidity pre-organizes the chiral phosphine ligands, creating a defined chiral environment critical for asymmetric induction. Substitution with flexible dienes (e.g., 1,5-cyclooctadiene) reduces stereocontrol, as shown in comparative studies ( ) .

Advanced: How can contradictory enantiomeric excess data across similar substrates be resolved?

Contradictions often arise from subtle substrate steric/electronic differences. For example, macrocycle 29a ( , Table 4) may exhibit lower ee than 33 due to unfavorable π-π interactions. Systematic analysis via:

  • Steric maps : Quantify substituent bulk using Tolman cone angles.
  • DFT calculations : Identify transition-state energy barriers.
  • Cross-experiment validation : Reproduce results with purified substrates and inert-atmosphere conditions to exclude oxygen/water interference .

Advanced: What mechanistic insights explain the catalyst’s performance in hydrogenation vs. cycloaddition?

While focuses on hydrogenation (norphos → renorphos activation), cycloaddition mechanisms ( ) involve oxidative coupling of alkynes/dienes. Key differences:

  • Cycloaddition : Rh(I) mediates π-bond activation without redox changes.
  • Hydrogenation : Rh(I) undergoes oxidative addition with H₂.
    Mechanistic studies should employ in situ IR/Raman spectroscopy to track Rh coordination changes and isotopic labeling (D₂) to probe H-transfer steps .

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